molecular formula C18H21NO3S B2799615 2-(benzylsulfanyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]acetamide CAS No. 1396793-86-4

2-(benzylsulfanyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]acetamide

Cat. No.: B2799615
CAS No.: 1396793-86-4
M. Wt: 331.43
InChI Key: RVMWMLRJHDCRRD-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylthio group, a cyclopropyl group, and a furan ring, all connected through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylthio Intermediate: The benzylthio group can be introduced through the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield benzylthiol.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Furan Ring Introduction: The furan ring can be introduced through a Friedel-Crafts acylation reaction, using furan and an appropriate acyl chloride.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

2-(benzylsulfanyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to downstream signaling effects.

    DNA Interaction: Interacting with DNA to modulate gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]acetamide analogs: Compounds with similar structures but different substituents.

    Thioacetamides: Compounds with a thioacetamide group.

    Cyclopropyl-furan derivatives: Compounds containing both cyclopropyl and furan rings.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c20-17(12-23-11-14-5-2-1-3-6-14)19-13-18(21,15-8-9-15)16-7-4-10-22-16/h1-7,10,15,21H,8-9,11-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMWMLRJHDCRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CSCC2=CC=CC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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